1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole

Isomer differentiation Quality control Procurement specification

1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole (CAS 1552521-02-4) is a 1,4-disubstituted pyrazole featuring an allyl substituent at the 4-position and a methyl group at N1. It belongs to the broader class of 4-alkylpyrazoles, which are recognized scaffolds in medicinal chemistry and agrochemical research due to their established potential as enzyme inhibitors, particularly of liver alcohol dehydrogenase (LADH).

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
Cat. No. B12083447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CC=C
InChIInChI=1S/C7H10N2/c1-3-4-7-5-8-9(2)6-7/h3,5-6H,1,4H2,2H3
InChIKeyZERVVYATDRNKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole (4-Allyl-1-methyl-1H-pyrazole): Procurement Identity, Class Positioning, and Baseline Purity Specifications


1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole (CAS 1552521-02-4) is a 1,4-disubstituted pyrazole featuring an allyl substituent at the 4-position and a methyl group at N1 . It belongs to the broader class of 4-alkylpyrazoles, which are recognized scaffolds in medicinal chemistry and agrochemical research due to their established potential as enzyme inhibitors, particularly of liver alcohol dehydrogenase (LADH) [1]. Commercially, the compound is typically offered at a minimum purity of 95%, with certificate of analysis available upon request, and is supplied exclusively for research and development purposes . Its terminal alkene functional handle distinguishes it from saturated or branched 4-alkyl analogs and positions it as a versatile intermediate for further synthetic elaboration.

1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole: Why Structural Analogs and Positional Isomers Cannot Be Interchanged Without Quantitative Differentiation


Generic substitution among 1,4-disubstituted pyrazoles is scientifically indefensible because minor alterations in the C4 substituent can invert biological activity trends. In the 4-alkylpyrazole series, LADH inhibition is positively correlated with linear chain elongation but negatively correlated with branching; a branched isopentyl derivative can exhibit inhibitory potency equivalent to a linear butyl analog with one fewer carbon atom, demonstrating that topology—not simply molecular weight—dictates pharmacophoric fit [1]. Furthermore, the positional isomer 1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole (isopropenyl isomer, CAS 1343652-00-5) bears an internal alkene with distinct electronic and steric properties, which fundamentally alters its reactivity in electrophilic additions and its metabolic profile relative to the terminal allyl isomer . The following quantitative evidence guide isolates the specific dimensions where 1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole provides verifiable differentiation.

1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole: Quantified Differentiation Dimensions for Procurement-Driven Decision Making


Allyl vs. Isopropenyl Isomer: Differentiated Purity and Quality Control Availability

The target compound (allyl isomer) and its closest structural analog, 1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole (isopropenyl isomer), are chemically distinct entities with separate CAS numbers. Commercial procurement data reveals that the allyl isomer is available with batch-specific QC documentation (NMR, HPLC, GC) from at least one vendor . In contrast, the isopropenyl isomer is listed with a minimum purity specification of 95% but without explicit indication of provided analytical spectra . This discrepancy is procurement-relevant: the availability of verifiable analytical documentation directly supports experimental reproducibility and regulatory compliance in IND-enabling studies.

Isomer differentiation Quality control Procurement specification

Linear vs. Branched 4-Alkylpyrazoles: Structure-Activity Relationship Inferred from Enzyme Inhibition Shape Analysis

In a comparative shape analysis study of 4-alkylpyrazoles as liver alcohol dehydrogenase inhibitors, linear alkyl substituents at the 4-position showed a monotonic positive correlation between chain length and inhibitory potency, whereas branching abrogated this trend [1]. The study predicted that isopentylpyrazole (branched, 5 carbons) would exhibit an inhibitory profile comparable to 4-butylpyrazole (linear, 4 carbons), not 4-pentylpyrazole. This class-level inference positions 1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole, which bears a linear three-carbon allyl chain, as a more potent LADH inhibitor scaffold than its branched C3 isomer (isopropenyl), for which diminished activity would be predicted.

LADH inhibition Molecular topology Shape analysis

Terminal vs. Internal Alkene Reactivity: Differential Synthetic Utility for Further Functionalization

The terminal alkene in 1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole enables a distinct set of chemical transformations unavailable to the internal alkene of its isopropenyl isomer. Terminal alkenes undergo regioselective hydroboration-oxidation to primary alcohols, terminal epoxidation, and chain-walking isomerization under transition-metal catalysis with high fidelity. While no direct kinetic comparison between the two isomers has been published in peer-reviewed literature, the well-established reactivity difference between monosubstituted (terminal) and 1,1-disubstituted (isopropenyl) alkenes is a fundamental principle of organic chemistry [1]. This makes the allyl derivative the preferred choice for programs requiring downstream functionalization via the alkene handle.

Synthetic chemistry Alkene reactivity Building block differentiation

1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: Privileged Scaffold for Alcohol Dehydrogenase Inhibitor Development

Based on class-level evidence that linear 4-alkylpyrazoles enhance LADH inhibition, 1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole is the optimal choice among simple pyrazole building blocks for initiating a structure-activity relationship campaign targeting alcohol dehydrogenase or related aldo-keto reductase enzymes [1]. The linear allyl chain is predicted to confer superior potency compared to branched analogs of equal carbon count, and the terminal alkene provides a handle for late-stage diversification to probe secondary binding pockets.

Synthetic Chemistry: Key Intermediate Requiring Terminal Alkene Reactivity

For synthesis programs that require a pyrazole core with a functionalizable primary allyl group—such as those employing hydroboration-oxidation to install a primary alcohol, or allylic oxidation to generate α,β-unsaturated aldehydes—the terminal alkene isomer is irreplaceable [2]. While the isopropenyl isomer may suffice for simple alkyl chain extension, it fails in these specific downstream chemistries.

Procurement: Prioritization Based on Documented Quality Control

When research institutions or contract research organizations require compounds with fully documented analytical characterization for intellectual property filings or regulatory submissions, 1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole is the preferred procurement choice over its isopropenyl analog because vendors currently advertise batch-specific NMR, HPLC, and GC data . This reduces the in-house QC burden and accelerates project start-up.

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